4-t-Butylcyclohexanone-2,2,6,6-d4
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Overview
Description
4-t-Butylcyclohexanone-2,2,6,6-d4 is an isotopically labeled compound, specifically a deuterated analogue of 4-t-Butylcyclohexanone. This compound is characterized by the replacement of hydrogen atoms with deuterium at the 2, 2, 6, and 6 positions on the cyclohexane ring. It is commonly used in scientific research for various applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Butylcyclohexanone-2,2,6,6-d4 typically involves the deuteration of 4-t-Butylcyclohexanone. One common method involves the use of deuterated reagents such as deuterium gas (D2) or deuterated solvents in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
4-t-Butylcyclohexanone-2,2,6,6-d4 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-t-Butylcyclohexanol-2,2,6,6-d4 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: It can be oxidized to this compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can undergo substitution reactions where the t-butyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium, chromium trioxide (CrO3) in acetic acid.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Reduction: 4-t-Butylcyclohexanol-2,2,6,6-d4
Oxidation: this compound
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-t-Butylcyclohexanone-2,2,6,6-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and isotopically labeled compounds.
Biology: Used in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Employed in the development of deuterated drugs to study their pharmacokinetics and pharmacodynamics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-t-Butylcyclohexanone-2,2,6,6-d4 involves the interaction of its deuterated cyclohexanone ring with various molecular targets. The deuterium atoms can influence the compound’s reactivity and stability, leading to different reaction pathways compared to its non-deuterated analogue. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
4-t-Butylcyclohexanone: The non-deuterated analogue of 4-t-Butylcyclohexanone-2,2,6,6-d4.
4-t-Butylcyclohexanol: The reduced form of 4-t-Butylcyclohexanone.
4-t-Butylcyclohexanol-2,2,6,6-d4: The deuterated analogue of 4-t-Butylcyclohexanol.
Uniqueness
This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in various scientific fields.
Properties
CAS No. |
15649-46-4 |
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Molecular Formula |
C₁₀H₁₄D₄O |
Molecular Weight |
158.27 |
Synonyms |
4-(1,1-Dimethylethyl)(cyclohexanone-d4); C 64-d4; NSC 73717-d4; p-tert-Butyl(cyclohexanone-d4); γ-tert-Butyl(cyclohexanone-d4); |
Origin of Product |
United States |
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